cis-2-Décène

Vue d'ensemble

Description

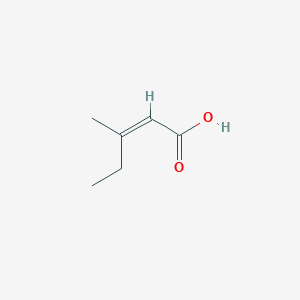

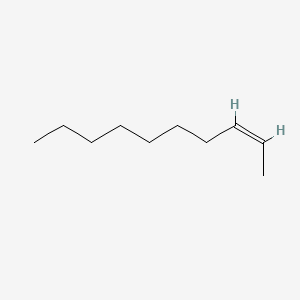

Cis-2-Decene is a useful research compound. Its molecular formula is C10H20 and its molecular weight is 140.27 g/mol. The purity is usually 95%.

The exact mass of the compound cis-2-Decene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102790. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-2-Decene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2-Decene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

cis-2-Décène: est utilisé en synthèse organique, en particulier dans la préparation de divers composés organosilanés. Ces composés sont importants pour leur potentiel dans diverses transformations en raison de leur double liaison carbone-carbone et de leurs multiples groupes silyles .

Contrôle des biofilms

Ce composé s'est avéré prometteur dans le contrôle de la formation de biofilms, ce qui est crucial dans la lutte contre les infections liées aux biofilms. L'acide cis-2-décénoïque (CDA), dérivé du this compound, peut induire la dispersion dans les biofilms existants, améliorant l'efficacité des antibiotiques comme la Tobramycine .

Recherche pharmaceutique

En recherche pharmaceutique, les dérivés du this compound sont étudiés pour leur potentiel en tant que molécules de signalisation capables de réguler la formation de biofilms et la production de facteurs de virulence, offrant une nouvelle approche des stratégies antimicrobiennes .

Études sur les messagers chimiques

This compound: et ses dérivés sont étudiés comme messagers chimiques en microbiologie. Ils jouent un rôle dans la communication intercellulaire, influençant des processus tels que la formation et la dispersion des biofilms .

Recherche en catalyse

En recherche en catalyse, le this compound est utilisé pour étudier les réactions d'isomérisation où les catalyseurs facilitent la transformation des oléfines, ce qui est important pour comprendre les mécanismes réactionnels et développer de nouveaux catalyseurs .

Safety and Hazards

“Cis-2-Decene” may be fatal if swallowed and enters airways. It is also a flammable liquid and vapor . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

Target of Action

The primary target of cis-2-Decene, also known as cis-2-Decenoic acid (CDA), is bacterial biofilms . Biofilms are communities of bacteria that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances . CDA is produced by the bacterium Pseudomonas aeruginosa and has been shown to induce biofilm dispersal in multiple types of bacteria .

Mode of Action

CDA interacts with bacterial biofilms, inducing their dispersion . The exact mechanism by which the sensor recognizes CDA is yet unknown . It is known that the transduction of the dsf signal in xanthomonads comprises modulation of the second messenger cyclic di-gmp levels .

Biochemical Pathways

CDA mediates dispersion of biofilms through several signaling pathways, including enhanced motility, metabolic activity, virulence, and persistence at different temperatures . A cluster of five genes (PA4978, PA4979, PA4980, PA4982, PA4983) is involved in the CDA synthesis and perception .

Pharmacokinetics

It is known that cda is a fatty acid signaling molecule, suggesting that it may be metabolized and excreted by standard fatty acid metabolic pathways .

Result of Action

The primary result of CDA’s action is the dispersion of bacterial biofilms . This dispersion can make the bacteria more susceptible to antimicrobial agents . Furthermore, CDA has been shown to increase the metabolic activity of persister cells, making them more susceptible to antimicrobials .

Action Environment

The action of CDA can be influenced by environmental factors. For example, the efficacy of CDA in dispersing biofilms and reverting persister cells to an antimicrobial-susceptible state can be enhanced when used in combination with antimicrobial agents . .

Analyse Biochimique

Biochemical Properties

Cis-2-Decene plays a significant role in biochemical reactions, particularly in the context of biofilm formation and dispersal. It has been observed to interact with bacterial cell membranes, enhancing membrane permeability and facilitating the uptake of other molecules . This interaction is crucial in the context of biofilm dispersal, where cis-2-Decene can potentiate the effects of antibiotics by increasing their penetration into bacterial cells . The compound interacts with enzymes and proteins involved in membrane integrity and transport, such as those in the bacterial cell wall.

Cellular Effects

Cis-2-Decene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it has been shown to disrupt biofilm formation by altering the expression of genes involved in biofilm maintenance and dispersal . This disruption leads to increased motility and metabolic activity, which are essential for the dispersal of biofilms. Additionally, cis-2-Decene affects the permeability of cell membranes, leading to changes in cellular metabolism and the uptake of nutrients and other molecules .

Molecular Mechanism

The molecular mechanism of cis-2-Decene involves its interaction with cell membranes and the modulation of gene expression. The compound binds to specific proteins and enzymes in the cell membrane, altering their structure and function . This binding increases membrane permeability, allowing for the enhanced uptake of other molecules, including antibiotics. Additionally, cis-2-Decene influences the expression of genes involved in biofilm formation and dispersal, leading to changes in cellular behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-2-Decene have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Over time, cis-2-Decene can degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of biofilm dispersal and antibiotic susceptibility .

Dosage Effects in Animal Models

The effects of cis-2-Decene vary with different dosages in animal models. At low doses, the compound has been shown to enhance the effectiveness of antibiotics by increasing membrane permeability . At high doses, cis-2-Decene can have toxic effects, leading to cell damage and death . Threshold effects have been observed, where the compound is effective at certain concentrations but becomes harmful at higher levels.

Metabolic Pathways

Cis-2-Decene is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of fatty acids . This interaction can influence metabolic flux and the levels of metabolites in the cell. Additionally, cis-2-Decene can affect the expression of genes involved in lipid metabolism, leading to changes in cellular function and behavior .

Transport and Distribution

Within cells and tissues, cis-2-Decene is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. The localization of cis-2-Decene can influence its activity and effectiveness, particularly in the context of biofilm dispersal and antibiotic susceptibility .

Subcellular Localization

Cis-2-Decene is localized in various subcellular compartments, including the cell membrane and cytoplasm . The compound’s activity is influenced by its localization, with membrane-bound cis-2-Decene playing a crucial role in altering membrane permeability and facilitating the uptake of other molecules. Additionally, post-translational modifications and targeting signals can direct cis-2-Decene to specific organelles, influencing its function and effectiveness .

Propriétés

IUPAC Name |

(Z)-dec-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3/b5-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNMBTZOEVIJCM-HYXAFXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891925 | |

| Record name | (2Z)-2-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20348-51-0, 20063-97-2 | |

| Record name | 2-Decene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020348510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Decene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-2-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-dec-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)